![molecular formula C24H18N2 B3102873 N,9-Diphenyl-9H-carbazol-2-amine CAS No. 1427316-55-9](/img/structure/B3102873.png)
N,9-Diphenyl-9H-carbazol-2-amine
Overview
Description
“N,9-Diphenyl-9H-carbazol-2-amine” is a nitrogen-containing aromatic heterocyclic compound . It has a molecular weight of 334.4 g/mol.
Synthesis Analysis
Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others . The pysico-chemical characteristics of the polymers can be revamped by employing substituents at various positions and synthetic methods .Molecular Structure Analysis
The molecular formula of “N,9-Diphenyl-9H-carbazol-2-amine” is C24H18N2 . It has a linear formula of C49H34N2 .Chemical Reactions Analysis
Carbazole-based compounds have been studied for more than 30 years due to their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties .Physical And Chemical Properties Analysis
“N,9-Diphenyl-9H-carbazol-2-amine” is a solid at room temperature . It has a molecular weight of 334.4 g/mol.Scientific Research Applications
Biosensors
Carbazole derivatives are suitable for use in biosensors due to their photochemical and thermal stability, and good hole-transport ability . They can be used to detect various biological substances, providing valuable information for medical and environmental applications.
Corrosion Inhibition
Carbazole derivatives have been used as corrosion inhibitors . Their chemical stability and ability to form protective layers on metal surfaces make them effective in preventing corrosion, which is crucial in industries such as oil and gas, water treatment, and manufacturing.
Photovoltaics
Carbazole derivatives are used in photovoltaic devices due to their excellent charge transport ability . They can be used in solar cells to convert sunlight into electricity, contributing to the development of renewable energy technologies.
Electroluminescent Devices
The photochemical stability and good hole-transport ability of carbazole derivatives make them suitable for use in electroluminescent devices . These devices emit light in response to an electric current or a strong electric field.
Field-Effect Transistors
Carbazole derivatives are used in field-effect transistors due to their excellent charge transport ability . These transistors are used in various electronic devices, including computers, televisions, and mobile phones.
Supercapacitors
Carbazole derivatives are used in supercapacitors due to their good hole-transport ability . Supercapacitors are energy storage devices that can quickly charge and discharge, making them useful in applications such as electric vehicles and power grid stabilization.
Light Emitting Diodes (LEDs)
Carbazole derivatives are used in light emitting diodes (LEDs) due to their good environmental stability and photoconductivity . LEDs are used in a wide range of applications, from lighting to digital displays.
Rechargeable Batteries
Carbazole derivatives are used in rechargeable batteries due to their good environmental stability and photoconductivity . These batteries are used in various devices, including mobile phones, laptops, and electric vehicles.
Mechanism of Action
Safety and Hazards
Future Directions
Carbazole units are advantageous because of their intriguing properties, including the presence of a bridged biphenyl unit providing a material with a lower bandgap, the inexpensive raw material (9H-carbazole), and the natural functionalizing ability of the nitrogen atom . These properties make them potential candidates for a wide range of optoelectronic applications .
properties
IUPAC Name |
N,9-diphenylcarbazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2/c1-3-9-18(10-4-1)25-19-15-16-22-21-13-7-8-14-23(21)26(24(22)17-19)20-11-5-2-6-12-20/h1-17,25H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVOQKHZCNGWET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=C(C=C2)C4=CC=CC=C4N3C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301301563 | |
Record name | N,9-Diphenyl-9H-carbazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301301563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,9-Diphenyl-9H-carbazol-2-amine | |
CAS RN |
1427316-55-9 | |
Record name | N,9-Diphenyl-9H-carbazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427316-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,9-Diphenyl-9H-carbazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301301563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,9-Diphenyl-9H-carbazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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